molecular formula C12H12ClNO4 B11788169 Methyl 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylate

Methyl 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylate

Cat. No.: B11788169
M. Wt: 269.68 g/mol
InChI Key: QRSQXVPZSOZSPE-UHFFFAOYSA-N
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Description

Methyl 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring system . For this specific compound, the starting materials would include 7-chloro-4,6-dimethoxyindole and methyl chloroformate, which undergo esterification to yield the final product .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various hydrogenated indole derivatives .

Scientific Research Applications

Methyl 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring system can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,6-dimethoxy-1H-indole-2-carboxylate
  • 7-Chloro-4,6-dimethoxy-1H-indole-2-carboxylic acid
  • 4,6-Dimethoxy-1H-indole-2-carboxylate derivatives

Uniqueness

Methyl 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylate is unique due to the presence of both chloro and methoxy substituents on the indole ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H12ClNO4

Molecular Weight

269.68 g/mol

IUPAC Name

methyl 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C12H12ClNO4/c1-16-8-5-9(17-2)10(13)11-6(8)4-7(14-11)12(15)18-3/h4-5,14H,1-3H3

InChI Key

QRSQXVPZSOZSPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1C=C(N2)C(=O)OC)Cl)OC

Origin of Product

United States

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